![molecular formula C23H28ClN3O4 B14245419 L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl- CAS No. 331955-65-8](/img/structure/B14245419.png)
L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a leucinamide backbone, a phenylmethoxycarbonyl group, and a phenylalanyl moiety. Its molecular formula is C23H28ClN3O4, and it has a molecular weight of 445.939 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl- typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. One common synthetic route involves the following steps:
Protection of the Amino Group: The amino group of L-leucine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Coupling Reaction: The protected L-leucine is then coupled with 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting group is removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification techniques can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products
Reduction: Formation of reduced amides or alcohols
Substitution: Formation of substituted amides or thioethers
科学的研究の応用
L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl- has diverse applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including its role as a protease inhibitor.
Industry: Utilized in the development of pharmaceuticals and as a precursor in the synthesis of complex organic molecules.
作用機序
The mechanism of action of L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate cleavage. This inhibition can modulate various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-leucyl-
- L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-valyl-
- L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-isoleucyl-
Uniqueness
L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl- is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. Its structural features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
331955-65-8 |
|---|---|
分子式 |
C23H28ClN3O4 |
分子量 |
445.9 g/mol |
IUPAC名 |
benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-(2-chlorophenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C23H28ClN3O4/c1-15(2)12-19(21(25)28)26-22(29)20(13-17-10-6-7-11-18(17)24)27-23(30)31-14-16-8-4-3-5-9-16/h3-11,15,19-20H,12-14H2,1-2H3,(H2,25,28)(H,26,29)(H,27,30)/t19-,20-/m0/s1 |
InChIキー |
MWQANJYXESWHQX-PMACEKPBSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1Cl)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1Cl)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Quinoline, 8-ethyl-4-methyl-2-[(1-phenylethyl)sulfonyl]-](/img/structure/B14245341.png)
![Benzene, 1,2-dichloro-4-[1-methylene-3-(triphenylmethoxy)propyl]-](/img/structure/B14245343.png)
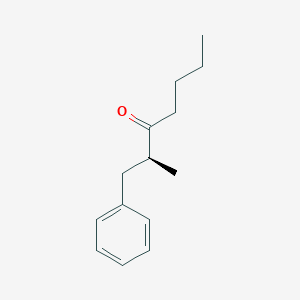
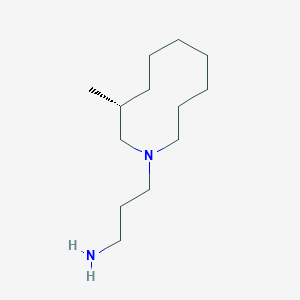
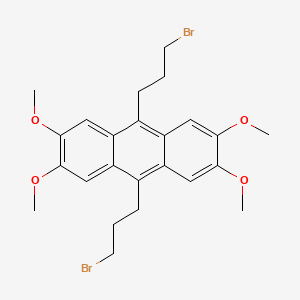
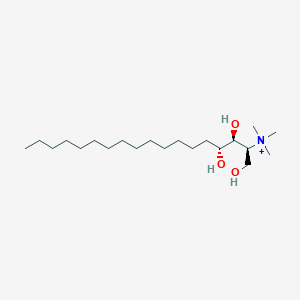


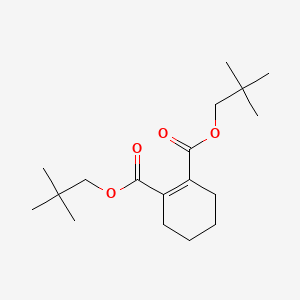
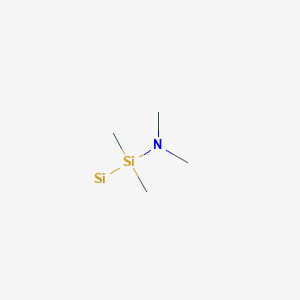
![9-[2,5-Bis(chloromethyl)phenyl]-9H-carbazole](/img/structure/B14245401.png)
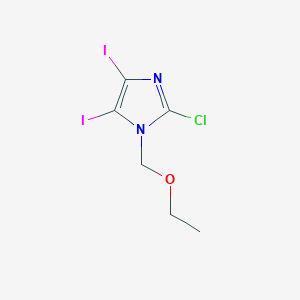
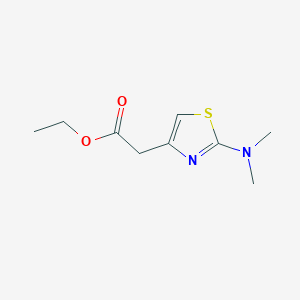
![4-{4-(3-Methylphenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14245440.png)
